molecular formula C16H18N2O B11858866 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine CAS No. 1956332-86-7

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B11858866
CAS No.: 1956332-86-7
M. Wt: 254.33 g/mol
InChI Key: SENMXIOWAQHWGF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a methoxyphenyl group attached to the tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxyaniline with cyclohexanone in the presence of an acid catalyst to form the intermediate 4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the tetrahydroquinoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydroquinolines, quinoline derivatives, and functionalized aromatic compounds.

Scientific Research Applications

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

Uniqueness

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its specific structural features, such as the tetrahydroquinoline core and the methoxyphenyl group

Properties

CAS No.

1956332-86-7

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C16H18N2O/c1-19-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)18-16/h2-9,14,16,18H,10,17H2,1H3

InChI Key

SENMXIOWAQHWGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(C3=CC=CC=C3N2)N

Origin of Product

United States

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